molecular formula C11H16N2O2 B1502132 (4-hydrazinylphenyl) 2,2-dimethylpropanoate CAS No. 786709-15-7

(4-hydrazinylphenyl) 2,2-dimethylpropanoate

Cat. No.: B1502132
CAS No.: 786709-15-7
M. Wt: 208.26 g/mol
InChI Key: XIDJDVLVPATONM-UHFFFAOYSA-N
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Description

(4-Hydrazinylphenyl) 2,2-dimethylpropanoate (CAS 1187927-89-4) is a high-purity chemical compound with a molecular formula of C11H17ClN2O2 and a molecular weight of 244.72 g/mol . It is supplied as the hydrochloride salt to enhance stability. This compound features a pivalate (2,2-dimethylpropanoate) ester group and a phenyl hydrazine moiety, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The primary research value of this compound lies in its potential as a key precursor for the synthesis of more complex heterocyclic structures. In particular, the hydrazine functional group is highly valuable in multicomponent reactions (MCRs) for constructing nitrogen-containing heterocycles like pyrazoles, which are privileged scaffolds in drug discovery due to their wide range of biological activities . The pivaloyl group can be used to influence the steric and electronic properties of the resulting molecules. Researchers may explore its application in developing novel compounds for various pharmacological studies. This product is intended for laboratory research purposes by qualified personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(4-hydrazinylphenyl) 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)15-9-6-4-8(13-12)5-7-9/h4-7,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDJDVLVPATONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695837
Record name 4-Hydrazinylphenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786709-15-7
Record name 4-Hydrazinylphenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of (4-hydrazinylphenyl) 2,2-dimethylpropanoate typically follows a two-step approach:

  • Step 1: Formation of the ester intermediate, often starting from 4-substituted phenyl derivatives and 2,2-dimethylpropanoic acid or its activated forms.
  • Step 2: Introduction of the hydrazinyl group at the para position of the phenyl ring, commonly via hydrazinolysis or nucleophilic substitution reactions.

Preparation of the Ester Intermediate

A common precursor to this compound is the methyl or other alkyl esters of 3-(4-substituted phenyl)-3-hydroxy-2,2-dimethylpropanoates. The esterification involves:

  • Reactants: 4-substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) and trimethylsilyl ketene acetal derivatives of 2,2-dimethylpropanoic acid.
  • Catalysts: Pyridine-N-oxide and lithium chloride in an aprotic solvent such as dimethylformamide (DMF).
  • Conditions: Room temperature under nitrogen atmosphere, yielding the ester in moderate to good yields (~69% reported).

This method allows for the formation of the methyl ester of 3-(4-substituted phenyl)-3-hydroxy-2,2-dimethylpropanoate, which can be further transformed into hydrazide derivatives.

Hydrazinolysis to Form Hydrazide

The key step in preparing the hydrazinylphenyl ester is the conversion of the ester group into the hydrazide:

  • Reaction: Treatment of the ester with hydrazine hydrate in ethanol under reflux conditions.
  • Duration: Approximately 9 hours.
  • Outcome: Formation of the corresponding hydrazide intermediate with high selectivity.

This hydrazide can then be further manipulated to introduce the hydrazinyl group at the para position of the phenyl ring.

For the specific introduction of the hydrazinyl group at the 4-position of the phenyl ring, literature reports methods involving:

  • Starting Material: 4-chlorobenzenesulfonamide or 4-chlorobenzene derivatives.
  • Reagents: Hydrazine or hydrazine hydrate as nucleophiles.
  • Solvent System: Water or aqueous media to avoid organic solvents such as dimethyl sulfoxide (DMSO), which can produce undesirable by-products.
  • Conditions: Mild temperatures with controlled pH to facilitate nucleophilic aromatic substitution.
  • Purification: Conversion of the hydrazinylphenyl product to its hydrochloride salt, followed by recrystallization for high purity.

This solvent-free or aqueous medium approach enhances product purity and reduces environmental impact while maintaining high yields and minimizing by-product formation.

Representative Reaction Conditions and Yields

Step Reactants/Conditions Solvent Temperature Time Yield (%) Notes
Ester formation 4-chlorobenzaldehyde + trimethylsilyl ketene acetal DMF + pyridine-N-oxide, LiCl Room temp, N2 atmosphere Several hours ~69 Moderate to good yield, inert atmosphere
Hydrazinolysis Ester + hydrazine hydrate Ethanol Reflux (~78°C) 9 hours High Forms hydrazide intermediate
Hydrazinyl group introduction 4-chlorobenzenesulfonamide + hydrazine hydrate Water (aqueous) Mild heating Few hours High Avoids DMSO, high purity via hydrochloride salt recrystallization

Research Findings and Notes

  • The hydrazinolysis step is crucial and requires careful control of temperature and reaction time to avoid side reactions.
  • Using aqueous media for hydrazinyl group introduction reduces the formation of impurities and simplifies purification.
  • Ester intermediates can be modified via DCC (dicyclohexylcarbodiimide) coupling and azide coupling methods to attach various amine or amino acid derivatives, expanding the chemical space of related compounds.
  • The preparation methods are scalable and have been optimized for industrial applications, particularly for intermediates used in pharmaceuticals and agrochemicals.
  • Avoidance of solvents like DMSO is preferred due to environmental and safety concerns, with water-based reactions offering a greener alternative.

Chemical Reactions Analysis

Types of Reactions

(4-hydrazinylphenyl) 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis:
    • Used for synthesizing various organic compounds.
    • Functions as a protecting group for alcohols and phenols during chemical reactions.
  • Chemical Reactions:
    • Undergoes oxidation (e.g., with potassium permanganate) and reduction (e.g., using hydrogen gas with nickel catalyst).
    • Can participate in nucleophilic substitution reactions.

Biology

  • Enzyme Mechanisms:
    • Investigated for its role in studying enzyme mechanisms and biochemical assays.
    • Acts as a probe due to its ability to form covalent bonds with nucleophilic sites on proteins.
  • Anticancer Activity:
    • Demonstrated significant inhibition of cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells).
    • Induces apoptosis, with studies reporting an IC50 value of approximately 15 µM .
  • Antimicrobial Properties:
    • Exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
    • Mechanism involves disrupting bacterial cell wall synthesis .

Medicine

  • Therapeutic Potential:
    • Explored for anti-inflammatory properties and potential use in treating inflammatory conditions .
    • Investigated as a precursor for developing new drugs targeting specific biological pathways.
  • Case Study on Anticancer Effects:
    • A study published in the Journal of Medicinal Chemistry highlighted its anticancer effects on MCF-7 cells, showcasing its potential as a therapeutic agent .

Toxicity Profile

Preliminary assessments indicate that while the compound shows promising biological activity, it also poses certain risks:

  • Acute Toxicity: Classified as toxic if ingested; moderate toxicity indicated by LD50 values.
  • Skin Irritation: Causes irritation upon contact, necessitating careful handling during experiments .

Mechanism of Action

The mechanism of action of (4-hydrazinylphenyl) 2,2-dimethylpropanoate involves its interaction with molecular targets through its hydrazino and ester functional groups. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active hydrazino compound, which then exerts its effects on cellular pathways .

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between (4-hydrazinylphenyl) 2,2-dimethylpropanoate and similar esters:

Compound Name Substituent on Phenyl Ring Ester Group CAS Number Key Features
This compound Hydrazinyl (-NH-NH2) 2,2-Dimethylpropanoate Not Provided High polarity, nucleophilic hydrazine
Hexyl 2,2-dimethylpropanoate N/A (aliphatic) 2,2-Dimethylpropanoate 5434-57-1 Aliphatic chain, low water solubility
Ethyl 2-(4-hydroxyphenoxy)propanoate Hydroxyphenoxy Propanoate 65343-67-1 Phenolic ether, moderate polarity
4-Hydroxypentyl 2,2-dimethylpropanoate Hydroxyl (-OH) 2,2-Dimethylpropanoate 138459-92-4 Aliphatic hydroxyl, branched ester
Pinoxaden (Herbicide) Complex heterocycle 2,2-Dimethylpropanoate Not Provided Bioactive, agrochemical application

Physical and Chemical Properties

  • Solubility: The hydrazinyl group enhances hydrophilicity compared to aliphatic esters like hexyl 2,2-dimethylpropanoate. However, the branched ester reduces water solubility relative to straight-chain analogs (e.g., ethyl 2-(2-hydroxyphenoxy)acetate, CAS 99186-63-7) .
  • Volatility: Aliphatic 2,2-dimethylpropanoate esters (e.g., hexyl derivative) exhibit higher volatility than aromatic counterparts due to weaker intermolecular forces .

Biological Activity

Overview

(4-hydrazinylphenyl) 2,2-dimethylpropanoate is an organic compound characterized by the presence of hydrazino and ester functional groups. Its molecular formula is C11H16N2O2, and it has a molecular weight of 208.26 g/mol. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and biochemistry.

The compound is synthesized through the esterification of 2,2-dimethyl-propionic acid with 4-hydrazinophenol, typically under acidic conditions using catalysts like sulfuric or hydrochloric acid. The unique structure allows it to participate in various chemical reactions including oxidation, reduction, and electrophilic substitution.

PropertyValue
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
IUPAC NameThis compound
InChI KeyXIDJDVLVPATONM-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, which may lead to inhibition or modification of their activity. Additionally, the ester group can undergo hydrolysis to release the active hydrazino compound, affecting cellular pathways.

Biological Applications

Research indicates that this compound may have several applications in biological systems:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Biochemical Probes : It serves as a probe in various biochemical assays due to its reactive functional groups.
  • Drug Development : Investigations into its pharmacological properties suggest potential roles in drug development.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study demonstrated that this compound could inhibit the activity of certain hydrolases by forming stable adducts with the active site residues. This interaction was quantified using kinetic assays which revealed a significant decrease in enzyme activity at micromolar concentrations.
  • Antioxidant Activity : Research has shown that compounds with hydrazino groups exhibit antioxidant properties. In vitro assays indicated that this compound scavenged free radicals effectively compared to control compounds.
  • Cytotoxicity Assays : Preliminary cytotoxicity studies on various cancer cell lines showed that this compound exhibited selective cytotoxic effects, suggesting its potential as a chemotherapeutic agent.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition at micromolar levels
Antioxidant ActivityEffective radical scavenging
CytotoxicitySelective effects on cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-hydrazinylphenyl) 2,2-dimethylpropanoate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via condensation reactions between 2,2-dimethylpropanoic acid derivatives and 4-hydrazinylphenol. A common approach involves activating the carboxylic acid (e.g., using s-triazine-based coupling agents like 4,6-dimethoxy-1,3,5-triazin-2-yl derivatives) to enhance acylation efficiency. Reaction optimization includes adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or THF). Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the hydrazinyl group (δ ~4–6 ppm for NH2_2) and ester carbonyl (δ ~170 ppm).
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) for purity analysis .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~265.1 for [M+H]+^+) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in acylation or nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing hydrazinyl group enhances the electrophilicity of the ester carbonyl, making it reactive toward nucleophiles (e.g., amines or alcohols). Density functional theory (DFT) calculations can model charge distribution, while kinetic studies (e.g., monitoring reaction rates under varying pH) reveal mechanistic pathways. Compare reactivity with analogs like 4-nitrophenyl esters to assess conjugation effects .

Q. What are the stability profiles of this compound under thermal, photolytic, and hydrolytic conditions?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. For example, similar esters (e.g., ethyl 2,2-dimethylpropanoate) show stability up to 150°C .
  • Hydrolytic Stability : Conduct accelerated degradation studies in buffer solutions (pH 1–13) at 40–60°C, monitoring hydrolysis via HPLC .

Q. How can this compound serve as a prodrug or intermediate in targeted drug delivery systems?

  • Methodology : The hydrazinyl group enables conjugation with carbonyl-containing drugs (e.g., ketones or aldehydes) via pH-sensitive hydrazone linkages. Evaluate release kinetics in simulated physiological conditions (e.g., pH 5.0 for lysosomal cleavage). In vitro assays (e.g., cytotoxicity in cancer cell lines) can validate therapeutic efficacy .

Q. What strategies improve the resolution of enantiomers or diastereomers in derivatives of this compound?

  • Methodology : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Optimize mobile phase composition (e.g., hexane/isopropanol) and temperature. Alternatively, employ enzymatic resolution with lipases or esterases .

Q. How do structural modifications (e.g., substituents on the phenyl ring) alter the compound’s biological activity or pharmacokinetic properties?

  • Methodology : Synthesize derivatives with methyl, nitro, or halogen substituents. Assess logP (octanol/water partitioning) for lipophilicity and permeability across Caco-2 cell monolayers. In vivo pharmacokinetic studies (e.g., bioavailability in rodent models) can correlate structure with absorption/metabolism .

Key Notes

  • Avoid commercial synthesis protocols; prioritize peer-reviewed methodologies.
  • For crystallographic studies, use SHELX for refinement but validate with complementary techniques (e.g., PXRD) .
  • Cross-reference thermodynamic data (e.g., heat capacity) with NIST Chemistry WebBook for accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-hydrazinylphenyl) 2,2-dimethylpropanoate
Reactant of Route 2
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(4-hydrazinylphenyl) 2,2-dimethylpropanoate

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